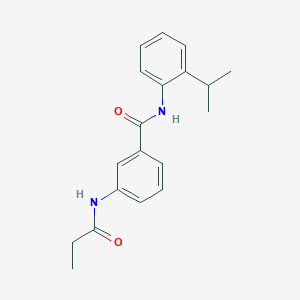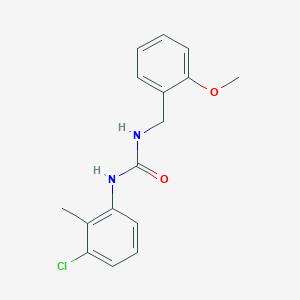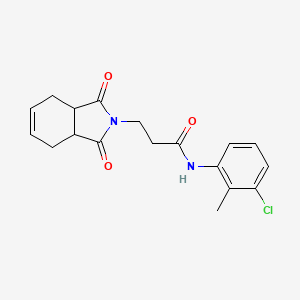![molecular formula C12H14N2O5 B5328901 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields of study. This compound is commonly referred to as ENVA, and it is a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The synthesis of ENVA is a complex process that involves multiple steps, and it has been the subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of ENVA is not fully understood, but it is believed to involve the inhibition of plant growth by interfering with the biosynthesis of auxin, a plant hormone that regulates cell growth and division. Additionally, ENVA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and cancer.
Biochemical and Physiological Effects
ENVA has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In plants, ENVA has been shown to inhibit cell division and elongation, leading to stunted growth and eventual death. In animal studies, ENVA has been shown to have anti-inflammatory and anti-cancer effects, with research suggesting that it may be a potential treatment for various inflammatory diseases and cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENVA has several advantages for use in lab experiments, including its high potency as a herbicide and its potential as a pharmaceutical compound. However, ENVA also has several limitations, including its complex synthesis method, limited availability, and potential toxicity to non-target organisms.
Direcciones Futuras
There are several future directions for research on ENVA, including the development of new herbicides based on its structure, the synthesis of new materials using ENVA as a starting material, and the further study of its potential as a pharmaceutical compound. Additionally, further research is needed to fully understand the mechanism of action of ENVA and its potential toxicity to non-target organisms. Overall, the potential applications of ENVA in various fields of study make it a promising area for future research.
Métodos De Síntesis
The synthesis of ENVA involves multiple steps, starting with the reaction of 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide with ethylene oxide to form 2-(2-ethoxyphenoxy)acetic acid. This intermediate is then reacted with nitroethene to form 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetic acid, which is then converted to ENVA by reaction with ammonia and acetic anhydride. The synthesis of ENVA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Aplicaciones Científicas De Investigación
ENVA has been the subject of extensive research in recent years due to its potential applications in various fields of study. One of the main areas of research has been in the field of herbicides, where ENVA has been shown to be a potent herbicide against a wide range of weed species. Additionally, ENVA has been studied for its potential use as a pharmaceutical compound, with research showing that it has anti-inflammatory and anti-cancer properties. ENVA has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
2-[2-ethoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-18-11-7-9(5-6-14(16)17)3-4-10(11)19-8-12(13)15/h3-7H,2,8H2,1H3,(H2,13,15)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLIYSDPXVNZHE-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)
![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)

![methyl 7-(2-chloro-4-methylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5328859.png)
![8-[(4-propyl-5-pyrimidinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328867.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)


![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![6-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5328944.png)